![molecular formula C38H30Se2 B14401792 Bis[2-(diphenylmethyl)phenyl]diselane CAS No. 88048-86-6](/img/structure/B14401792.png)
Bis[2-(diphenylmethyl)phenyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(diphenylmethyl)phenyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms bonded to two phenyl groups, each substituted with a diphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(diphenylmethyl)phenyl]diselane typically involves the reaction of diphenylmethyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows: [ 2 \text{Ph}_2\text{CHCl} + \text{Na}_2\text{Se}_2 \rightarrow (\text{Ph}_2\text{CH})_2\text{Se}_2 + 2 \text{NaCl} ]
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis[2-(diphenylmethyl)phenyl]diselane can undergo oxidation reactions, forming selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[2-(diphenylmethyl)phenyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.
Biology and Medicine: The compound has shown potential in biological applications due to its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative damage. This property makes it a candidate for further research in the treatment of diseases associated with oxidative stress.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require the incorporation of selenium atoms.
Wirkmechanismus
The mechanism by which Bis[2-(diphenylmethyl)phenyl]diselane exerts its effects is primarily through its ability to interact with free radicals and other reactive oxygen species. The selenium atoms in the compound can undergo redox cycling, which allows them to neutralize free radicals and prevent oxidative damage. This redox activity is central to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Bis[2-(phenylmethyl)phenyl]diselane: A structurally related compound with slightly different substituents.
Uniqueness: Bis[2-(diphenylmethyl)phenyl]diselane is unique due to the presence of the diphenylmethyl groups, which can influence its reactivity and stability. This structural feature may enhance its antioxidant properties compared to other diselenides.
Conclusion
This compound is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable reagent in organic synthesis and a promising candidate for further research in biology and medicine.
Eigenschaften
CAS-Nummer |
88048-86-6 |
|---|---|
Molekularformel |
C38H30Se2 |
Molekulargewicht |
644.6 g/mol |
IUPAC-Name |
1-benzhydryl-2-[(2-benzhydrylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C38H30Se2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)33-25-13-15-27-35(33)39-40-36-28-16-14-26-34(36)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37-38H |
InChI-Schlüssel |
ZBXDWTDBNYEYER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3[Se][Se]C4=CC=CC=C4C(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



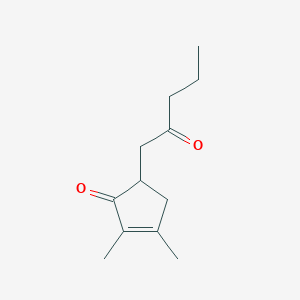
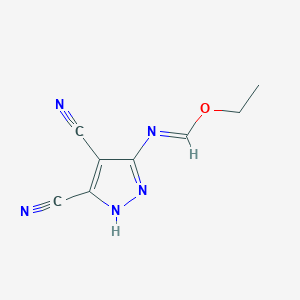
![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
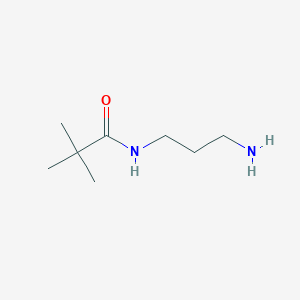
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
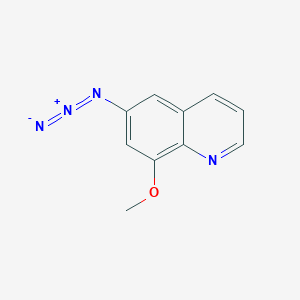
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
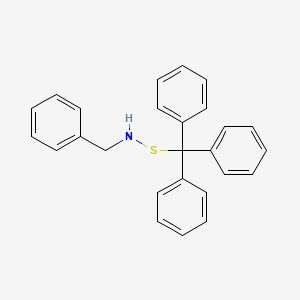
![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
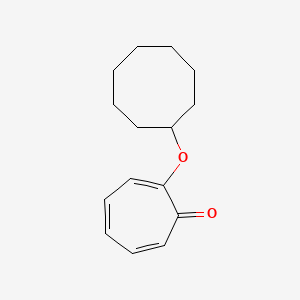
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)

